3,5-Dimethyl-4-phenethylaminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-phenethylaminopyridine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. The presence of the phenethylamine group and the dimethyl substitutions on the pyridine ring gives this compound unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-phenethylaminopyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with phenethylamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-phenethylaminopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenethylamine group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3,5-Dimethyl-4-phenethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-phenethylaminopyridine involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: Lacks the phenethylamine group, resulting in different chemical and biological properties.
4-Phenethylaminopyridine: Similar structure but without the dimethyl substitutions, affecting its reactivity and interactions.
Phenethylamine: A simpler structure without the pyridine ring, leading to different applications and effects.
Uniqueness
3,5-Dimethyl-4-phenethylaminopyridine is unique due to the combination of the phenethylamine group and the dimethyl substitutions on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Properties
CAS No. |
63681-06-1 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
XTSBEKTYXSJYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.